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Compound of Interest

Compound Name: 2-ethoxy-N-methylethanamine

CAS No.: 38256-94-9

Cat. No.: B044685

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 2-ethoxy-N-
methylethanamine, a secondary amine with an ether functional group. The information

presented herein is intended for researchers, scientists, and professionals in drug development

who require a deep understanding of the structural characterization of this molecule. In the

absence of publicly available experimental spectra, this guide leverages predictive

methodologies and established spectroscopic principles to provide a robust analytical profile of

the compound.

Introduction
2-ethoxy-N-methylethanamine (C₅H₁₃NO, Molar Mass: 103.16 g/mol ) is a bifunctional

molecule containing both a secondary amine and an ether linkage. The interplay of these two

functional groups dictates its chemical reactivity and physical properties, making a thorough

structural elucidation essential for its application in various scientific fields. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the

predicted and expected spectroscopic signatures of 2-ethoxy-N-methylethanamine, providing

a detailed interpretation of its NMR, IR, and MS data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Due to the unavailability of experimental spectra, the following ¹H and ¹³C NMR data

are predicted using advanced computational algorithms.[1][2][3][4][5][6][7]

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-ethoxy-N-methylethanamine in CDCl₃ reveals five

distinct signals, corresponding to the five unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-ethoxy-N-
methylethanamine

Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

a 1.18 Triplet 3H CH₃-CH₂-O-

b 2.45 Singlet 3H CH₃-NH-

c 2.75 Triplet 2H -O-CH₂-CH₂-NH-

d 3.48 Quartet 2H CH₃-CH₂-O-

e 3.55 Triplet 2H -O-CH₂-CH₂-NH-

Interpretation of the Predicted ¹H NMR Spectrum:

Signal a (1.18 ppm, Triplet, 3H): This upfield triplet corresponds to the methyl protons of the

ethoxy group. The triplet multiplicity arises from the coupling with the adjacent methylene

protons (d).

Signal b (2.45 ppm, Singlet, 3H): This singlet is assigned to the methyl protons attached to

the nitrogen atom. The absence of adjacent protons results in a singlet.

Signal c (2.75 ppm, Triplet, 2H): This triplet is attributed to the methylene protons adjacent to

the nitrogen atom. The signal is split into a triplet by the neighboring methylene protons (e).
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Signal d (3.48 ppm, Quartet, 2H): This downfield quartet represents the methylene protons of

the ethoxy group. The quartet arises from coupling with the three protons of the adjacent

methyl group (a).

Signal e (3.55 ppm, Triplet, 2H): The most downfield triplet corresponds to the methylene

protons adjacent to the ether oxygen. Its proximity to the electronegative oxygen atom

causes a significant downfield shift. The triplet multiplicity is due to coupling with the adjacent

methylene protons (c).

The broad singlet for the N-H proton is not predicted by all algorithms but is expected to appear

in the region of 1-5 ppm and would disappear upon D₂O exchange.[8]

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of 2-ethoxy-N-methylethanamine shows five distinct

signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-ethoxy-N-methylethanamine

Signal Chemical Shift (ppm) Assignment

1 15.2 CH₃-CH₂-O-

2 36.3 CH₃-NH-

3 50.1 -O-CH₂-CH₂-NH-

4 66.5 CH₃-CH₂-O-

5 70.4 -O-CH₂-CH₂-NH-

Interpretation of the Predicted ¹³C NMR Spectrum:

Signal 1 (15.2 ppm): The most upfield signal corresponds to the methyl carbon of the ethoxy

group.

Signal 2 (36.3 ppm): This signal is assigned to the methyl carbon attached to the nitrogen.
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Signal 3 (50.1 ppm): This signal represents the methylene carbon adjacent to the nitrogen

atom.

Signal 4 (66.5 ppm): The downfield shift of this signal is characteristic of a methylene carbon

bonded to an oxygen atom in an ether linkage.

Signal 5 (70.4 ppm): The most downfield signal is attributed to the other methylene carbon

adjacent to the ether oxygen, also deshielded by the electronegative oxygen.

Experimental Protocol for NMR Spectroscopy:[2][9][10][11][12]

A standard protocol for acquiring high-resolution NMR spectra is as follows:

Sample Preparation: Dissolve 5-10 mg of 2-ethoxy-N-methylethanamine in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is

critical to avoid interfering signals from the solvent itself.[12]

Filtration: Filter the sample solution through a small plug of cotton or glass wool in a Pasteur

pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the

homogeneity of the magnetic field.

Acquisition of ¹H NMR Spectrum: Acquire the ¹H NMR spectrum using a standard pulse

sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-

2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Acquisition of ¹³C NMR Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled

pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower

natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be

necessary.

Infrared (IR) Spectroscopy
The IR spectrum of 2-ethoxy-N-methylethanamine is expected to show characteristic

absorption bands corresponding to the vibrations of its functional groups: a secondary amine

(N-H), an ether (C-O), and aliphatic C-H bonds.[8][13][14][15][16][17][18][19]
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Table 3: Expected Characteristic IR Absorption Bands for 2-ethoxy-N-methylethanamine

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3350-3310 N-H stretch Secondary Amine Weak to Medium

2975-2850 C-H stretch Alkane (CH₃, CH₂) Strong

1470-1440 C-H bend Alkane (CH₂) Medium

1380-1370 C-H bend Alkane (CH₃) Medium

1250-1020 C-N stretch Aliphatic Amine Medium to Weak

1150-1085 C-O stretch Ether Strong

910-665 N-H wag Secondary Amine Broad, Strong

Interpretation of the Expected IR Spectrum:

N-H Stretching: A weak to medium intensity band is expected in the 3350-3310 cm⁻¹ region,

which is characteristic of the N-H stretching vibration of a secondary amine.[16]

C-H Stretching: Strong absorptions in the 2975-2850 cm⁻¹ range will be present due to the

symmetric and asymmetric stretching vibrations of the methyl and methylene groups.[20]

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected to appear in the

1470-1440 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

C-N Stretching: A medium to weak absorption corresponding to the C-N stretching of the

aliphatic amine is anticipated between 1250-1020 cm⁻¹.[16]

C-O Stretching: A strong, characteristic absorption band for the C-O stretching vibration of

the ether group should be prominent in the 1150-1085 cm⁻¹ region.[18]

N-H Wagging: A broad and strong band due to the out-of-plane bending (wagging) of the N-H

bond is expected in the 910-665 cm⁻¹ range.[16]

Experimental Protocol for FTIR Spectroscopy:[21][22][23][24][25]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b044685/docs?utm_src=pdf-body#spectroscopic-data-of-2-ethoxy-n-methylethanamine-a-technical-guide
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://rockymountainlabs.com/primary-secondary-and-tertiary-amines-via-ftir/
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://openstax.org/books/organic-chemistry/pages/18-8-spectroscopy-of-ethers
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://aerosol.chem.uci.edu/AirUCI_summer/PDFs/labs/2014_FTIR_Lab.pdf
https://www.innovatechlabs.com/newsroom/672/stuff-works-ftir-analysis/
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://documents.thermofisher.com/TFS-Assets/MSD/Scientific-Resources/ftir-educational-experiment-package-volume-1-BR51418.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044685?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A typical procedure for obtaining an FTIR spectrum is as follows:

Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O.

Sample Preparation (Liquid Film): Place a drop of neat 2-ethoxy-N-methylethanamine
between two KBr or NaCl plates to create a thin liquid film.

Sample Analysis: Place the sample holder in the spectrometer and acquire the IR spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of 2-ethoxy-N-methylethanamine is expected to

produce a molecular ion peak and several characteristic fragment ions resulting from the

cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen).[11][13][26][27][28]

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 103,

corresponding to the molecular weight of the compound.

Proposed Fragmentation Pattern:

The primary fragmentation pathways for ethers and amines involve α-cleavage, which is the

cleavage of a bond adjacent to the heteroatom.[26]

α-Cleavage adjacent to Nitrogen:

Loss of an ethyl group (-CH₂CH₃) from the carbon alpha to the nitrogen would lead to a

fragment at m/z 74.

Loss of the ethoxyethyl radical (-CH₂CH₂OCH₂CH₃) would result in a fragment at m/z 30.

α-Cleavage adjacent to Oxygen:
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Cleavage of the C-C bond between the two methylene groups could lead to a fragment at

m/z 59 (CH₃NHCH₂CH₂⁺) or m/z 45 (CH₃CH₂O⁺).

Loss of a methyl radical from the N-methyl group is also possible, leading to a fragment at

m/z 88.

The base peak in the mass spectrum is likely to be one of the more stable carbocations formed

through these α-cleavage pathways.

Experimental Protocol for Electron Ionization Mass Spectrometry:[29][30][31][32][33]

A standard protocol for EI-MS analysis is as follows:

Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion

source of the mass spectrometer, typically via a direct insertion probe or a gas

chromatograph.

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70

eV) in the ion source. This causes ionization and fragmentation of the molecules.[31]

Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Representation: The data is presented as a mass spectrum, which is a plot of ion

intensity versus m/z.

Visualization of Molecular Structure and
Fragmentation
Molecular Structure of 2-ethoxy-N-methylethanamine

Caption: Molecular structure of 2-ethoxy-N-methylethanamine.

Proposed Mass Spectrometry Fragmentation of 2-ethoxy-N-methylethanamine
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α-Cleavage at Nitrogen

α-Cleavage at Oxygen[CH₃CH₂OCH₂CH₂NHCH₃]⁺˙
m/z = 103 (Molecular Ion)

[CH₂OCH₂CH₂NHCH₃]⁺
m/z = 74

- •CH₃

[CH₂NHCH₃]⁺
m/z = 30- •OCH₂CH₂CH₃

[CH₃NHCH₂CH₂]⁺
m/z = 59

- •OCH₂CH₃

[CH₃CH₂O]⁺
m/z = 45

- •CH₂CH₂NHCH₃

Click to download full resolution via product page

Caption: Key fragmentation pathways of 2-ethoxy-N-methylethanamine in EI-MS.

Conclusion
This technical guide provides a detailed spectroscopic characterization of 2-ethoxy-N-
methylethanamine based on predictive methods and fundamental spectroscopic principles.

The predicted ¹H and ¹³C NMR spectra, along with the expected IR absorption bands and mass

spectral fragmentation patterns, offer a comprehensive structural profile of the molecule. The

provided experimental protocols serve as a practical reference for researchers aiming to

acquire and interpret the spectroscopic data of this compound. This information is crucial for

the unambiguous identification and further application of 2-ethoxy-N-methylethanamine in

scientific research and development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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